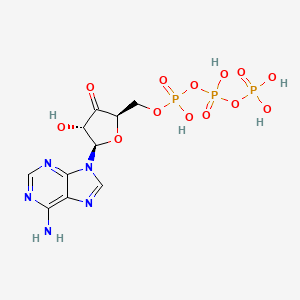

3'-dehydro-ATP

Beschreibung

3'-Dehydro-ATP is a modified adenosine triphosphate (ATP) analog characterized by a structural alteration at the 3'-position of the ribose moiety. Such modifications are known to influence nucleotide interactions with enzymes, binding affinity, and metabolic stability . ATP analogs with 3'-position alterations, such as 3'-deoxyATP, 3'-azido, and 3'-amino derivatives, have been extensively studied to elucidate their biochemical roles, making them relevant comparators for inferring 3'-dehydro-ATP's properties.

Eigenschaften

Molekularformel |

C10H14N5O13P3 |

|---|---|

Molekulargewicht |

505.17 g/mol |

IUPAC-Name |

[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H14N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,7,10,17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,7-,10-/m1/s1 |

InChI-Schlüssel |

DWVQEFBZTUVQKH-XMRAEQSQSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(=O)C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N |

Isomerische SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H](C(=O)[C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(=O)C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous ATP Derivatives

The table below summarizes key structural modifications, enzymatic interactions, and applications of ATP analogs with 3'-position alterations, based on evidence from diverse sources:

Enzymatic Activity and Inhibition Profiles

Competitive Inhibition

- 3'-DeoxyATP : Demonstrates weak competition with ATP in (2'-5')(A)ₙ synthetase reactions, suggesting reduced binding affinity due to the absence of the 3'-hydroxyl group, which may hinder enzyme-substrate interactions .

- 3'-Deoxy-3'-amino-ATP: Acts as a potent competitive inhibitor (Ki = 2.3 μM), likely due to the amino group mimicking the natural ATP structure while preventing catalytic turnover .

Substrate Utilization

- TNP-ATP : Retains hydrolyzability by heavy meromyosin ATPase but with altered kinetics, as the bulky trinitrophenyl group may sterically hinder active-site interactions .

- 3'-(O-Propargyl)-ATP : Serves as a substrate analog for enzymatic studies, enabling propargylamine-based labeling to track ATP-dependent processes .

Irreversible Binding

- 2',3'-Dialdehyde ATP : Forms Schiff bases with lysine residues in ATP-binding pockets, irreversibly inhibiting enzymes like F1-ATPase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.